6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride
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Overview
Description
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused furo-pyridine ring system with a bromine atom at the 6-position and an amine group at the 3-position, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride typically involves the bromination of a furo-pyridine precursor followed by amination. One common method involves the bromination of 2H,3H-furo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The resulting 6-bromo-2H,3H-furo[3,2-b]pyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired amine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
- 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
- 3-acetyl-6-bromo-2H-chromen-2-one
Uniqueness
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination of features allows for a diverse range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H9BrCl2N2O |
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Molecular Weight |
287.97 g/mol |
IUPAC Name |
6-bromo-2,3-dihydrofuro[3,2-b]pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H7BrN2O.2ClH/c8-4-1-6-7(10-2-4)5(9)3-11-6;;/h1-2,5H,3,9H2;2*1H |
InChI Key |
GKCUSBCBGAIIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=N2)Br)N.Cl.Cl |
Origin of Product |
United States |
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